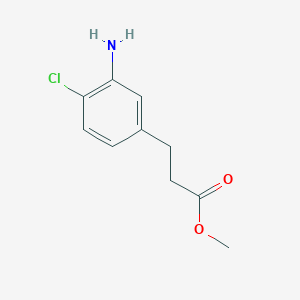
3,3,4,4-TETRAHYDROXYBENZYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-TETRAHYDROXYBENZYL, also known as 3,3’,4,4’-Tetrahydroxybenzil, is an organic compound with the molecular formula C14H10O6. This compound is characterized by the presence of two benzene rings, each substituted with hydroxyl groups at the 3 and 4 positions, connected by an ethane-1,2-dione bridge. It is a member of the α-dicarbonyl family, known for their interesting chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-TETRAHYDROXYBENZYL typically involves the reaction of 3,4-dihydroxybenzaldehyde with an oxidizing agent. One common method is the oxidative coupling of 3,4-dihydroxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4-TETRAHYDROXYBENZYL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone bridge to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification[][3].
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base[][3].
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Esters or ethers[][3].
Aplicaciones Científicas De Investigación
3,3,4,4-TETRAHYDROXYBENZYL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of photoconductive materials and non-linear optical materials.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-TETRAHYDROXYBENZYL involves its interaction with molecular targets such as enzymes. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diketone bridge can participate in redox reactions, affecting cellular oxidative states .
Comparación Con Compuestos Similares
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with methoxy groups instead of hydroxyl groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups at the 4 positions.
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups, providing different solubility and stability properties.
Uniqueness: 3,3,4,4-TETRAHYDROXYBENZYL is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it particularly useful in biological applications where enzyme inhibition is desired .
Propiedades
Número CAS |
6309-15-5 |
|---|---|
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
1,2-bis(3,4-dihydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H10O6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,15-18H |
Clave InChI |
SBUXQLGVTMAJSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(=O)C2=CC(=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cadmium fluoride [MI]](/img/structure/B8764834.png)

![6-Fluoro-2-(4-nitrophenyl)benzo[D]thiazole](/img/structure/B8764848.png)

![Ethyl 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8764856.png)





